Product packaging for 3-(Benzo[d]oxazol-2-ylthio)propanal(Cat. No.:)

3-(Benzo[d]oxazol-2-ylthio)propanal

Cat. No.: B13631241
M. Wt: 207.25 g/mol
InChI Key: NMJRQDAECQLMKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Benzo[d]oxazol-2-ylthio)propanal (CAS 1339215-79-0) is a small molecule building block incorporating the privileged benzoxazole heterocycle, a scaffold recognized for its significant potential in medicinal chemistry. The compound features a reactive aldehyde functional group, making it a versatile intermediate for the synthesis of more complex derivatives, particularly through condensation or nucleophilic addition reactions. Benzoxazole derivatives are the subject of extensive research due to their diverse biological activities. Recent studies highlight their prominence in the development of novel antimicrobial agents to combat multi-drug resistant bacteria and fungi . Furthermore, the benzoxazole core is a key structural feature in compounds investigated for their anticancer properties , with some derivatives acting as potent cytotoxic agents or as inhibitors of DNA repair enzymes like tyrosyl-DNA phosphodiesterase (TDP1), which can potentiate the effects of established chemotherapeutics . This makes this compound a valuable precursor for researchers in drug discovery and development, especially in the design and synthesis of new molecules targeting infectious diseases and oncology. Product Note: This chemical is intended for research purposes in a controlled laboratory setting. It is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2S B13631241 3-(Benzo[d]oxazol-2-ylthio)propanal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

3-(1,3-benzoxazol-2-ylsulfanyl)propanal

InChI

InChI=1S/C10H9NO2S/c12-6-3-7-14-10-11-8-4-1-2-5-9(8)13-10/h1-2,4-6H,3,7H2

InChI Key

NMJRQDAECQLMKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCCC=O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Benzo D Oxazol 2 Ylthio Propanal

Retrosynthetic Analysis and Key Disconnection Strategies

Formation of the Thioether Linkage (C-S Bond)

A crucial disconnection involves the thioether linkage between the benzo[d]oxazole ring and the propanal chain. This C-S bond can be formed through the reaction of a nucleophilic sulfur species, such as benzo[d]oxazole-2-thiol, with a suitable three-carbon electrophile bearing a leaving group. This approach is a common and effective method for constructing thioethers. The formation of C-S bonds is a well-established strategy in organic synthesis, often involving palladium-catalyzed cross-coupling reactions or nucleophilic substitution. rsc.orgmdpi.com

Elaboration of the Propanal Chain

The three-carbon propanal side chain can be introduced through various methods. One strategy involves the use of a pre-functionalized three-carbon synthon that already contains the aldehyde or a precursor group. For instance, reacting benzo[d]oxazole-2-thiol with a 3-halopropanal derivative or its acetal (B89532) protected form would directly install the desired chain. Alternatively, the propanal moiety can be elaborated from a simpler precursor after the formation of the thioether bond.

Detailed Investigation of Established and Emerging Synthetic Routes

Based on the retrosynthetic analysis, several synthetic routes have been established for the preparation of 3-(benzo[d]oxazol-2-ylthio)propanal and related structures. These methods primarily rely on well-known organic reactions, adapted for this specific target.

Michael Addition Reactions as a Pathway to the Thiopropanal Core

The Michael addition, or conjugate addition, of a thiol to an α,β-unsaturated aldehyde is a powerful C-S bond-forming reaction that can be employed to construct the thiopropanal core. researchgate.net In this approach, benzo[d]oxazole-2-thiol acts as the nucleophile, and acrolein (propenal) serves as the Michael acceptor. This reaction directly introduces the three-carbon aldehyde chain attached to the sulfur atom.

The reaction is typically catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. The choice of base and reaction conditions can be crucial for achieving high yields and minimizing side reactions. This method is attractive due to its atom economy and the direct formation of the desired carbon skeleton. The Michael addition is a versatile reaction widely used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com

Table 1: Key Features of the Michael Addition Approach

FeatureDescription
Reactants Benzo[d]oxazole-2-thiol, Acrolein
Reaction Type Conjugate (Michael) Addition
Bond Formed C-S Bond
Key Advantage Direct formation of the thiopropanal core

Nucleophilic Substitution Approaches to Benzo[d]oxazole-Thioether Formation

A widely used and versatile method for forming the thioether linkage is through nucleophilic substitution. nih.gov This strategy involves the reaction of the nucleophilic benzo[d]oxazole-2-thiol with an electrophilic three-carbon chain containing a suitable leaving group.

A common electrophile for this purpose is 3-chloropropanal (B96773) or its more stable acetal-protected form. The reaction proceeds via an SN2 mechanism, where the thiolate anion displaces the chloride ion. The use of a base is generally required to generate the thiolate from the thiol. Subsequent deprotection of the acetal, if used, yields the final this compound. This method offers flexibility in the choice of the electrophilic partner, allowing for the synthesis of a variety of related structures.

Table 2: Reagents for Nucleophilic Substitution

NucleophileElectrophileProduct
Benzo[d]oxazole-2-thiol3-ChloropropanalThis compound
Benzo[d]oxazole-2-thiol3-BromopropanalThis compound
Benzo[d]oxazole-2-thiol3-IodopropanalThis compound

Multi-Component Reactions for Integrated Synthesis

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules in a single step, enhancing atom economy and reducing waste. While specific MCRs for the direct synthesis of this compound are not extensively documented, related strategies for the synthesis of functionalized thioethers and heterocyclic compounds provide a conceptual framework.

For instance, a one-pot, three-component reaction involving indoles, aromatic aldehydes, and various thiols has been developed using zirconium oxychloride as a catalyst, yielding 3-[(alkyl/arylthio)(aryl)methyl]-1H-indoles. researchgate.net This domino reaction highlights the potential for concurrently forming a C-S bond and a new C-C bond adjacent to a heterocyclic core. A hypothetical adaptation for the target molecule could involve the reaction of 2-mercaptobenzoxazole (B50546), acrolein (as a propanal precursor), and a suitable third component under Lewis acid catalysis.

Another relevant MCR is the Asinger reaction, which classically combines an α-mercaptoketone or aldehyde, another carbonyl compound, and ammonia (B1221849) to form a thiazoline. nih.gov This demonstrates the feasibility of incorporating an aldehyde and a thiol into a heterocyclic structure in a single operation. The development of a novel MCR for this compound would likely involve the in-situ generation of a reactive intermediate from 2-mercaptobenzoxazole that can then participate in a cascade reaction with a propanal equivalent.

The table below illustrates a conceptual multi-component approach for a related thioether synthesis, which could serve as a basis for developing a specific method for the target compound.

Reactant 1Reactant 2Reactant 3CatalystProductReference
IndoleAromatic AldehydeThiolZrOCl₂·8H₂O3-[(Arylthio)(aryl)methyl]-1H-indole researchgate.net

Catalytic Systems in the Synthesis of this compound

The key bond formations in the synthesis of this compound are the construction of the benzoxazole (B165842) ring and the formation of the thioether linkage. Various catalytic systems have been developed to facilitate these transformations efficiently.

The synthesis of the benzoxazole core can be achieved through the cyclization of 2-aminophenols with various functional groups. A green method utilizes a Brønsted acidic ionic liquid gel as a recyclable catalyst for the condensation of 2-aminophenols with aldehydes under solvent-free conditions. acs.org Another eco-friendly approach employs a composite catalyst of silver-palladium nanoparticles on tungsten-oxide nanorods, which can catalyze a four-reaction sequence in one pot to produce benzoxazoles from simple starting materials. brown.edu This catalyst operates at a lower temperature (80 °C) compared to traditional methods (around 130 °C). brown.edu

For the crucial C-S bond formation, the S-alkylation of 2-mercaptobenzoxazole is a common strategy. This nucleophilic substitution reaction can be catalyzed by a base. In a study on the synthesis of ethyl 2-[(1,3-benzoxazol-2-yl)sulfanyl]acetate, anhydrous potassium carbonate was used as a basic catalyst in acetone. mdpi.com For the synthesis of related 2-arylthiobenzoxazoles, a copper-catalyzed coupling of in-situ generated 2-mercaptobenzoxazole with iodobenzenes has been demonstrated in water, showcasing an inexpensive and practical method. researchgate.net

The following table summarizes various catalytic systems used for the synthesis of the benzoxazole core and related thioethers.

ReactionCatalystSubstratesSolventYield (%)Reference
Benzoxazole SynthesisBrønsted Acidic Ionic Liquid Gel2-Aminophenol, AldehydeSolvent-freeHigh acs.org
Benzoxazole SynthesisAg-Pd/WO(3-x) NanocompositeFormic acid, Nitrobenzene, AldehydeNot specified~Quantitative brown.edu
Thioether SynthesisK₂CO₃2-Mercaptobenzoxazole, Ethyl chloroacetateAcetoneNot specified mdpi.com
Thioether SynthesisCuI/Na₂CO₃2-Aminophenol, TMTD, IodobenzeneWaterGood researchgate.net

Reaction Condition Optimization and Green Chemistry Considerations

Optimizing reaction conditions is crucial for maximizing yield and selectivity while adhering to the principles of green chemistry. This involves careful selection of solvents, temperature, and pressure, as well as the use of environmentally friendly reagents and catalysts.

The choice of solvent can significantly impact the rate and outcome of nucleophilic substitution reactions, such as the S-alkylation of 2-mercaptobenzoxazole. libretexts.org Polar aprotic solvents like DMSO and DMF are often effective for S-alkylation. In a study on a related system, switching the solvent from ethanol (B145695) to DMF dramatically improved the yield of the desired product in a Michael addition reaction. patsnap.com For S-alkylation reactions, polar aprotic solvents are generally preferred as they can solvate the cation while leaving the nucleophile relatively free to react. youtube.comyoutube.com

However, from a green chemistry perspective, the use of greener solvents is encouraged. Water is an ideal green solvent, and its use has been demonstrated in the synthesis of 2-arylthiobenzoxazoles. researchgate.net The table below shows the effect of different solvents on the yield of a related Michael addition product.

CatalystBaseSolventYield (%)Reference
CuIEt₃NEtOH19 patsnap.com
NoneEt₃NDMF75 patsnap.com

Temperature is a critical parameter in the synthesis of benzoxazole derivatives. The formation of the benzoxazole ring often requires elevated temperatures to drive the cyclization and dehydration steps. For instance, the synthesis of 2-substituted benzoxazoles using a Brønsted acidic ionic liquid gel catalyst was found to be optimal at 130 °C. acs.org However, lower temperatures are desirable for scalability and safety. The development of highly active catalysts, such as the aforementioned Ag-Pd/WO(3-x) nanocomposite, allows for the synthesis of benzoxazoles at a reduced temperature of 80 °C. brown.edu

Pressure is less commonly a critical parameter for the types of reactions involved in synthesizing this compound, which are typically carried out at atmospheric pressure. However, high-pressure conditions can influence reaction rates and selectivity by affecting the transition state volume. numberanalytics.comnih.gov For certain C-S bond-forming reactions, high pressure can promote the desired transformation, although this is generally not a primary consideration for scalability unless dealing with gaseous reactants.

Green chemistry principles advocate for the use of non-toxic, renewable, and efficient reagents and catalysts. In the synthesis of benzoxazoles, traditional methods often employ harsh reagents. Modern approaches focus on alternatives. For example, hemoglobin has been used as a biocatalyst for the oxidative cyclization to form 2-substituted benzoxazoles, avoiding the need for harmful metal catalysts. patsnap.com

The use of water as a solvent and the development of recyclable catalysts are key aspects of green synthesis. An imidazolium (B1220033) chlorozincate (II) ionic liquid supported on magnetic nanoparticles has been used as a recyclable catalyst for the synthesis of benzoxazoles under solvent-free sonication, which is an energy-efficient method. acsgcipr.org The use of sodium thiosulfate (B1220275) as a sulfur source in the synthesis of thioethers is another example of employing a green and inexpensive reagent. organic-chemistry.org

The following table highlights some environmentally benign reagents and catalysts used in the synthesis of benzoxazoles and related compounds.

ReactionReagent/CatalystAdvantageReference
Benzoxazole SynthesisHemoglobinBiocatalyst, avoids toxic metals patsnap.com
Benzoxazole SynthesisLAIL@MNPRecyclable, solvent-free sonication acsgcipr.org
Thioether SynthesisNa₂S₂O₃·5H₂OInexpensive, green sulfur source organic-chemistry.org

Alternative Synthetic Strategies for Structurally Related Propanal Derivatives

While direct synthetic routes to this compound may be limited, alternative strategies for preparing structurally related 3-thiopropanal derivatives can provide valuable insights. One common approach is the Michael addition of a thiol to acrolein or its derivatives. For the target molecule, this would involve the addition of 2-mercaptobenzoxazole to acrolein. This reaction is often base-catalyzed.

Another strategy involves the functionalization of a pre-existing side chain. For example, a 3-(benzo[d]oxazol-2-ylthio)propanol could be synthesized and then oxidized to the corresponding aldehyde using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or through a Swern oxidation. The propanol (B110389) precursor could be obtained by the S-alkylation of 2-mercaptobenzoxazole with 3-chloro-1-propanol.

A more advanced approach could involve a thiol-ene radical addition reaction, where 2-mercaptobenzoxazole is added across the double bond of allyl alcohol, followed by oxidation of the resulting alcohol to the aldehyde. acsgcipr.org

The table below outlines some alternative strategies for the synthesis of the propanal side chain on a thioether.

StrategyKey ReactionStarting MaterialsIntermediates
Michael AdditionConjugate addition2-Mercaptobenzoxazole, Acrolein-
Oxidation of AlcoholOxidation3-(Benzo[d]oxazol-2-ylthio)propan-1-olAldehyde
Thiol-Ene ReactionRadical addition2-Mercaptobenzoxazole, Allyl alcohol3-(Benzo[d]oxazol-2-ylthio)propan-1-ol

Chemical Reactivity and Transformation Pathways of 3 Benzo D Oxazol 2 Ylthio Propanal

Reactivity at the Aldehyde Functional Group

The aldehyde group is a cornerstone of organic synthesis, and its presence in 3-(Benzo[d]oxazol-2-ylthio)propanal allows for numerous transformations, including carbon-carbon bond formation and functional group interconversion.

The electrophilic nature of the aldehyde's carbonyl carbon makes it a prime target for nucleophiles. While specific studies on this compound are not extensively documented, its reactivity is predicated on well-established aldehyde chemistry.

Aldol (B89426) and Knoevenagel Condensations: The aldehyde can react with enolates or active methylene (B1212753) compounds to form new carbon-carbon bonds. For instance, a base-catalyzed reaction with a ketone would yield a β-hydroxy ketone (Aldol addition product), which can then dehydrate to an α,β-unsaturated ketone. Similarly, the Knoevenagel condensation with compounds like malonic acid or its esters would produce a new olefinic bond. The Claisen-Schmidt condensation, a related reaction between an aldehyde and a ketone, is a standard method for creating α,β-unsaturated carbonyl compounds. nih.gov

Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the aldehyde would result in the formation of a secondary alcohol, extending the carbon chain and introducing new functional or structural motifs.

A summary of expected nucleophilic addition reactions is presented below.

Reaction TypeNucleophile ExampleExpected Product
Aldol AdditionAcetone (as enolate)4-Hydroxy-5-(benzo[d]oxazol-2-ylthio)pentan-2-one
KnoevenagelDiethyl malonateDiethyl 2-(3-(benzo[d]oxazol-2-ylthio)propylidene)malonate
GrignardMethylmagnesium bromide1-(Benzo[d]oxazol-2-ylthio)butan-3-ol

The oxidation state of the aldehyde can be readily modified to yield corresponding carboxylic acids or primary alcohols, which serve as key intermediates for further derivatization.

Oxidation: The aldehyde functional group can be smoothly oxidized to a carboxylic acid, yielding 3-(Benzo[d]oxazol-2-ylthio)propanoic acid . Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Tollens' reagent) can accomplish this transformation. The synthesis of related benzoxazole (B165842) propanoic acid derivatives has been reported, underscoring the feasibility of this oxidation. researchgate.netopenreadings.eu

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, 3-(Benzo[d]oxazol-2-ylthio)propan-1-ol . This is typically achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is also a viable method.

TransformationReagent ExampleProduct
OxidationJones Reagent (CrO₃/H₂SO₄)3-(Benzo[d]oxazol-2-ylthio)propanoic acid
ReductionSodium Borohydride (NaBH₄)3-(Benzo[d]oxazol-2-ylthio)propan-1-ol

The reaction of the aldehyde with primary amines and their derivatives provides access to a variety of compounds featuring a carbon-nitrogen double bond (C=N).

Imines (Schiff Bases): Condensation with primary amines (R-NH₂) under appropriate conditions (often with azeotropic removal of water) leads to the formation of imines. The synthesis of imines from benzoxazole-containing precursors is a known transformation. mdpi.comolemiss.edu

Hydrazones: The aldehyde readily reacts with hydrazine (B178648) (H₂NNH₂) or its substituted derivatives (e.g., phenylhydrazine) to form hydrazones. These reactions are often acid-catalyzed. The conversion of related benzoxazole hydrazides into N'-benzylidene hydrazides (a type of hydrazone) by reacting with aldehydes has been documented. openreadings.eunih.gov

Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime. nih.gov This transformation is a standard method for characterizing aldehydes and ketones.

ReagentProduct ClassProduct Name Example (R=Phenyl)
Aniline (PhNH₂)ImineN-Phenyl-1-(benzo[d]oxazol-2-ylthio)propan-3-imine
PhenylhydrazineHydrazoneThis compound phenylhydrazone
HydroxylamineOximeThis compound oxime

Reactivity of the Thioether Moiety

The thioether linkage (-S-) is another reactive center in the molecule, susceptible to oxidation at the sulfur atom and cleavage of the carbon-sulfur bonds.

The sulfur atom of the thioether can be selectively oxidized to form sulfoxides and sulfones, which are valuable synthetic intermediates.

Sulfoxide Formation: Controlled oxidation, typically with one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), converts the thioether to a sulfoxide, yielding 3-((Benzo[d]oxazol-2-yl)sulfinyl)propanal . The oxidation of analogous thioethers to their sulfinyl derivatives is a well-established process. nih.gov

Sulfone Formation: Using a stronger oxidizing agent or an excess of the oxidant (e.g., KMnO₄ or excess H₂O₂) leads to the full oxidation of the sulfur atom to a sulfone, resulting in 3-((Benzo[d]oxazol-2-yl)sulfonyl)propanal . The synthesis of sulfone-containing benzoxazole derivatives has been explored in other contexts. mdpi.com

TransformationReagent ExampleProduct
Thioether to SulfoxideHydrogen Peroxide (1 eq.)3-((Benzo[d]oxazol-2-yl)sulfinyl)propanal
Thioether to SulfonePotassium Permanganate3-((Benzo[d]oxazol-2-yl)sulfonyl)propanal

The carbon-sulfur bond in the thioether can be cleaved under specific conditions. The benzoxazol-2-ylthio group can act as a leaving group, similar to a halide, in nucleophilic substitution reactions. This reactivity has been observed in related benzothiazole (B30560) systems, where the benzothiazole-2-sulfide group behaves as a "pseudohalide nucleofuge". researchgate.net This suggests that nucleophiles could displace the benzoxazole-2-thiolate anion from the propyl chain. Furthermore, reductive cleavage using reagents like Raney Nickel would lead to desulfurization, yielding propanal and benzoxazole.

Reaction TypeReagent ExampleExpected Products
Nucleophilic DisplacementSodium methoxideBenzo[d]oxazole-2-thiol and 3-methoxypropanal
Reductive CleavageRaney NickelPropanal and Benzo[d]oxazole

Coordination Chemistry of the Thioether

The thioether sulfur atom and the nitrogen atom of the benzoxazole ring in this compound are potential coordination sites for metal ions. While direct studies on this specific compound are not extensively documented, the coordination behavior can be inferred from related benzoxazole and thioether compounds.

Benzoxazole-2-thiol, a related precursor, exists in a tautomeric equilibrium with its thione form. Both the exocyclic sulfur and the ring nitrogen atom are known to participate in coordination with transition metal ions. nih.gov The lone pair electrons on the sulfur of the thioether in this compound are available for donation to a metal center, a common reactivity pattern for thioethers which act as nucleophiles to form new bonds with electrophiles. youtube.com This nucleophilic character allows the sulfur to coordinate with various metal electrophiles.

Similarly, the nitrogen atom in the benzoxazole ring possesses ligating ability which has been exploited for directing C-H bond activation in the synthesis of functionalized benzoxazoles. nitrkl.ac.in The coordination chemistry of analogous sulfur- and nitrogen-containing heterocycles like thiazoles and benzothiazoles is well-established, with the nitrogen atom being a common coordination site. mdpi.comresearchgate.net These heterocycles form stable complexes with a variety of metals, including copper, zinc, and cobalt. mdpi.comresearchgate.net This suggests that this compound can act as a bidentate or monodentate ligand, coordinating with metal ions through its sulfur and/or nitrogen atoms, depending on the reaction conditions and the nature of the metal ion.

Transformations Involving the Benzo[d]oxazole Ring System

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety

The benzene portion of the benzoxazole ring is susceptible to electrophilic aromatic substitution. The directing influence of the fused oxazole (B20620) ring and the 2-thioether substituent determines the position of substitution. The fused heterocyclic ring generally deactivates the benzene ring towards electrophilic attack. However, the outcome of the substitution is guided by the interplay of inductive and resonance effects of the substituents. msu.edu

Nucleophilic Attack and Ring-Opening/Closure Reactions

The benzoxazole ring, while aromatic, can undergo nucleophilic attack leading to ring-opening, often facilitated by catalysts or reactive reagents. This reactivity provides a pathway to novel chemical structures. For example, benzoxazoles can undergo a yttrium-catalyzed cascade reaction with propargylic alcohols, which involves ring-opening followed by a regioselective ring-closure to form 1,4-benzoxazine scaffolds.

Silver-catalyzed reactions have also been shown to induce the ring-opening of the oxazole moiety. In one instance, intramolecular cyclization followed by a silver(I)-catalyzed ring-opening of an oxazole derivative yielded corresponding phenol (B47542) derivatives. Similarly, the ring-opening of benzoxazoles or benzothiazoles with iodobenzene, catalyzed by copper ferrite (B1171679) nanoparticles, can produce 2-(diphenylamino)phenol. This transformation highlights the susceptibility of the C-O bond in the oxazole ring to cleavage under specific catalytic conditions.

Furthermore, the benzoxazole ring can be opened by secondary amines in a process that, when merged with an iron-catalyzed oxidative cyclization, leads to the synthesis of 2-aminobenzoxazoles. The oxidative ring-opening of benzothiazole derivatives to acylamidobenzene sulfonate esters using magnesium monoperoxyphthalate also suggests a similar transformation pathway could be possible for benzoxazole thioethers. researchgate.net

Table 1: Examples of Benzoxazole Ring-Opening Reactions

Reactants Catalyst/Reagent Product Type
Benzoxazole, Propargylic Alcohols Y(OTf)₃ 1,4-Benzoxazines
Benzoxazole derivative Silver(I) Acetate / H₂O Phenol derivatives
Benzoxazole, Iodobenzene CuFe₂O₄ nanoparticles 2-(Diphenylamino)phenol

Modifications at the 2-Position of the Benzo[d]oxazole Ring

The 2-position of the benzoxazole ring is a primary site for chemical modification, allowing for the introduction of a wide array of functional groups. The thioether group in this compound is itself an example of such a modification, likely synthesized from the precursor 2-mercaptobenzoxazole (B50546). nih.govnih.govnih.gov

The synthesis of 2-substituted benzoxazoles is commonly achieved through the condensation of 2-aminophenols with various electrophilic partners. mdpi.com These include:

Aldehydes: In the presence of catalysts like samarium triflate or under solvent-free sonication, 2-aminophenols react with aldehydes to yield 2-substituted benzoxazoles. organic-chemistry.orgnih.gov

Carboxylic Acids & Derivatives: Acyl chlorides and esters can also be used to introduce substituents at the 2-position. mdpi.com

Tertiary Amides: A modern approach involves the activation of tertiary amides with triflic anhydride (B1165640) (Tf₂O), which then react with 2-aminophenols in a cascade process to form 2-substituted benzoxazoles. mdpi.comnih.gov

The 2-thioether linkage in the title compound can be formed by reacting the sodium salt of 2-mercaptobenzoxazole with an appropriate alkyl halide, such as 3-chloropropanal (B96773). nih.gov This S-alkylation is a common strategy for functionalizing 2-mercaptobenzoxazole. mdpi.com

Table 2: Selected Methods for Synthesizing 2-Substituted Benzoxazoles

Reagents Catalyst/Conditions Product Reference
2-Aminophenol, Aldehyde LAIL@MNP, Sonication 2-Aryl/Alkyl-benzoxazole nih.gov
2-Aminophenol, Tertiary Amide Tf₂O, 2-Fluoropyridine 2-Substituted-benzoxazole mdpi.comresearchgate.net
2-Mercaptobenzoxazole, Chloroacetic acid Water-acetone, 40-45°C Benzoxazole-2-yl-mercapto-acetic acid nih.gov

Tandem and Cascade Reactions Incorporating this compound

The multifunctional nature of this compound makes it an ideal substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single pot. While specific examples starting with this exact molecule are not prevalent, its structure suggests several potential pathways.

A cascade reaction for the synthesis of 2-substituted benzoxazoles has been developed using Tf₂O-promoted activation of tertiary amides, which involves a sequence of activation, nucleophilic addition, intramolecular cyclization, and elimination. mdpi.comresearchgate.net This highlights the propensity of benzoxazole precursors to engage in multi-step, one-pot transformations.

Given the presence of the aldehyde group, tandem reactions can be envisioned starting with a condensation reaction at this site. For example, a Knoevenagel condensation with an active methylene compound could be followed by an intramolecular cyclization involving the thioether sulfur or the benzoxazole ring, leading to more complex heterocyclic systems. Similarly, a tandem reaction could involve an initial C-H functionalization on the benzoxazole ring, followed by a reaction of the aldehyde. Palladium-catalyzed tandem C-H ortho-arylation and acid-mediated annulation of 2-amidophenols to form C4-aryl benzoxazoles demonstrates the feasibility of such sequential functionalizations. nitrkl.ac.in The synthesis of functionalized benzimidazoles via an oxidative tandem C-H amination cascade also points to the potential for complex, multi-step reactions involving related heterocyclic systems. rsc.org

Derivatization and Analog Synthesis of this compound Scaffolds

The strategic modification of the this compound scaffold is a key area of interest in medicinal chemistry and materials science. The inherent reactivity of its three main components—the aldehyde, the thioether linkage, and the benzoxazole ring—provides a versatile platform for generating a diverse library of analogs. This article explores the synthetic methodologies employed to functionalize this scaffold, focusing on aldehyde elaborations, thioether modifications, and benzoxazole ring substitutions.

Conclusion

3-(Benzo[d]oxazol-2-ylthio)propanal stands as a theoretically intriguing molecule that embodies the principles of modern organic synthesis through the combination of key functional groups. While direct experimental data remains elusive, a thorough analysis based on the established chemistry of benzo[d]oxazoles, thioethers, and aldehydes allows for a robust prediction of its synthesis, spectroscopic properties, and reactivity. The plausible synthetic route via S-alkylation of benzo[d]oxazole-2-thiol is straightforward, and the expected reactivity at both the aldehyde and thioether centers opens up a wide range of potential transformations for creating more complex and potentially bioactive molecules. Further experimental investigation into this and related heterocyclic thioether-aldehyde systems would be a valuable contribution to the field of organic and medicinal chemistry.

Advanced Spectroscopic and Mechanistic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 3-(Benzo[d]oxazol-2-ylthio)propanal, providing detailed information about the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum of a related compound, 2-(methoxycarbonylmethylthio)benzo[d]oxazole, the aromatic protons of the benzoxazole (B165842) ring appear as a multiplet in the range of δ 7.3–7.6 ppm. The methylene (B1212753) protons adjacent to the sulfur atom show a singlet at δ 4.1 ppm, and the methyl ester protons resonate as a singlet at δ 3.6 ppm nih.gov. For this compound, the aldehyde proton would be expected to appear at a significantly downfield chemical shift, typically in the range of δ 9-10 ppm.

The ¹³C NMR spectrum of 2-(methoxycarbonylmethylthio)benzo[d]oxazole shows the carbonyl carbon at δ 169.5 ppm and the C=N carbon of the oxazole (B20620) ring at δ 165.0 ppm. The aromatic carbons resonate between δ 110.7 and 150.0 ppm, while the methylene carbon and methyl carbon appear at δ 31.9 and 51.2 ppm, respectively nih.gov. In this compound, the aldehydic carbonyl carbon would also be expected at a downfield position.

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the complex NMR spectra of benzoxazole derivatives. researchgate.netresearchgate.netprinceton.eduyoutube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. youtube.com For instance, in the propanal chain of this compound, COSY would show correlations between the aldehyde proton and the adjacent methylene protons, as well as between the two methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. princeton.edu This technique is crucial for assigning the protonated carbons in the benzoxazole ring and the propanal side chain. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-4 bond) correlations between protons and carbons. princeton.edu This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, correlations would be expected between the methylene protons of the propanal chain and the C-2 carbon of the benzoxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. researchgate.net For example, NOESY could reveal spatial relationships between the protons of the propanal side chain and the aromatic protons of the benzoxazole ring.

For more complex benzoxazole-containing systems or for analyzing mixtures, advanced pulse sequences can be employed. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can differentiate between CH, CH₂, and CH₃ groups. Furthermore, selective 1D NMR experiments, such as selective NOE or selective TOCSY, can be used to probe specific spatial relationships or coupling networks within the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational properties of this compound. researchgate.netresearchgate.netnih.gov

FT-IR Spectroscopy: The FT-IR spectrum of a benzoxazole derivative typically shows characteristic absorption bands. jbarbiomed.comnih.gov For this compound, key expected vibrations include:

C=O stretching of the aldehyde group, typically around 1720-1740 cm⁻¹.

C=N stretching of the benzoxazole ring, usually observed in the 1630-1680 cm⁻¹ region.

C-S stretching, which appears in the fingerprint region.

Aromatic C-H and C=C stretching vibrations.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. researchgate.netnih.gov The S-S stretching vibration in related disulfide compounds, for instance, is often more readily observed in the Raman spectrum. For this compound, Raman spectroscopy can help confirm the presence of the benzoxazole ring and the thioether linkage.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. rsc.org This technique allows for the unambiguous confirmation of the molecular formula.

Electron Ionization (EI) mass spectrometry can be used to study the fragmentation pathways of benzoxazole derivatives. researchgate.netnih.govsapub.org The fragmentation of related benzoxazole compounds often involves the initial loss of side chains and subsequent cleavage of the heterocyclic ring. mdpi.com For this compound, characteristic fragmentation patterns would likely involve the loss of the propanal side chain or cleavage at the C-S bond.

X-ray Crystallography for Absolute Structure Determination and Solid-State Interactions

X-ray crystallography provides the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. nih.gov For a related compound, 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one, X-ray analysis revealed the precise bond lengths, bond angles, and intermolecular interactions, such as π-π stacking. nih.gov A similar analysis of this compound, if a suitable crystal can be obtained, would provide unequivocal proof of its structure and offer insights into its solid-state packing and intermolecular forces. The crystal structure of a similar compound, 3-(benzothiazol-2-yl)thiophene, has been determined, showing a nearly planar conformation. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)

If this compound were to exist as enantiomers, for example, due to the introduction of a chiral center, chiroptical spectroscopy techniques like Circular Dichroism (CD) would be essential for their characterization. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration of chiral molecules. As this compound itself is achiral, this technique is not directly applicable unless it is derivatized or placed in a chiral environment.

Theoretical and Computational Investigations of 3 Benzo D Oxazol 2 Ylthio Propanal

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and reactivity of organic molecules. nih.govresearchgate.net By solving the Kohn-Sham equations, DFT provides a balance between computational cost and accuracy, making it suitable for studying medium to large-sized molecules like 3-(Benzo[d]oxazol-2-ylthio)propanal. These calculations can elucidate various electronic properties that govern the molecule's behavior. rsc.org

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. rsc.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoxazole (B165842) ring and the sulfur atom of the thioether linkage, indicating these as the likely sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the propanal moiety, particularly the carbonyl group, making it susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.2
Energy Gap (ΔE)5.3

Note: The values in this table are hypothetical and serve to illustrate the expected outputs of a DFT calculation.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netscirp.org The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative electrostatic potential, corresponding to areas with high electron density that are prone to electrophilic attack. Blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack.

In the case of this compound, the MEP surface would likely show a region of high negative potential (red) around the oxygen and nitrogen atoms of the benzoxazole ring and the oxygen of the carbonyl group. A region of positive potential (blue) would be expected around the hydrogen atoms and the carbon atom of the carbonyl group. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations provide insights into the electronic properties of a molecule in a static state, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior, including conformational changes and flexibility over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the molecule's potential energy surface.

The thioether linkage and the propanal side chain in this compound introduce a degree of conformational flexibility. MD simulations can be used to explore the different possible conformations and identify the most stable, low-energy structures. By mapping the potential energy landscape, researchers can determine the preferred spatial arrangement of the molecule. nih.gov These preferred conformations are crucial for understanding how the molecule might interact with biological targets or other molecules. nih.gov

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly include solvent molecules to study their effect on the conformational preferences and dynamics of this compound. researchgate.net The presence of a polar or nonpolar solvent can alter the energy landscape, potentially stabilizing different conformations compared to the gas phase. Understanding these solvation effects is critical for predicting the molecule's behavior in realistic chemical and biological systems.

Reaction Mechanism Modeling and Transition State Elucidation

Computational methods can also be employed to investigate the potential chemical reactions of this compound. By modeling reaction pathways and locating transition states, researchers can gain a detailed understanding of the reaction mechanisms and predict reaction kinetics. nih.govmarmara.edu.tr For instance, the reactivity of the aldehyde group in condensation reactions or the thioether linkage in oxidation reactions could be explored. The elucidation of transition state structures provides valuable information about the energy barriers of different reaction pathways, allowing for the prediction of the most likely products. researchgate.net

Table 2: Hypothetical Activation Energies for Reactions of this compound

Reaction TypeActivation Energy (kcal/mol)
Aldehyde Condensation15.2
Thioether Oxidation25.8

Note: The values in this table are hypothetical and intended to illustrate the type of data obtained from reaction mechanism modeling.

Computational Prediction of Reaction Pathways and Energy Barriers

The synthesis of this compound likely involves the formation of a thioether bond with the benzoxazole core. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the most likely reaction pathways and their associated energy barriers.

A plausible synthetic route to this compound is the S-alkylation of benzoxazole-2-thiol with a suitable three-carbon electrophile bearing an aldehyde or a protected aldehyde function, such as 3-halopropanal. The reaction would proceed via a nucleophilic substitution mechanism.

Proposed Reaction Pathway:

Step 1: Deprotonation. In the presence of a base, the acidic thiol proton of benzoxazole-2-thiol is removed to form a more nucleophilic thiolate anion.

Step 2: Nucleophilic Attack. The benzoxazole-2-thiolate anion then acts as a nucleophile, attacking the electrophilic carbon of the propanal derivative (e.g., the carbon bearing a halogen). This forms the C-S bond and yields this compound.

Computational studies on similar systems, such as the reaction of benzoxazole-2-thiol with 3-bromopropylamine, have explored related reaction dynamics. In some cases, these reactions can be complicated by rearrangements, such as the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. DFT calculations can be employed to determine the energy barriers for both the desired S-alkylation and potential side reactions, thereby helping to predict reaction outcomes and optimize conditions. For instance, theoretical calculations would compare the activation energy for the direct SN2 reaction versus the multi-step Smiles rearrangement pathway, which involves the formation of a spiro intermediate.

While specific energy barrier values for the synthesis of this compound are not available, DFT studies on the protonation and deprotonation of the benzoxazole ring itself provide insight into the initial step of the reaction. These calculations help in understanding the reactivity of the benzoxazole core.

Catalyst-Substrate Interactions (if applicable)

The synthesis of benzoxazole derivatives is often facilitated by catalysts, and computational modeling can elucidate the intricate interactions between the catalyst and the substrates.

For the proposed synthesis of this compound, a phase-transfer catalyst could be employed to facilitate the reaction between the aqueous thiolate and the organic alkylating agent. More sophisticated catalytic systems have also been computationally and experimentally explored for related transformations.

For instance, the synthesis of 2-substituted benzoxazoles from 2-aminophenols and aldehydes can be catalyzed by various agents, including:

Lewis Acids: A plausible mechanism for the formation of a 2-substituted benzoxazole, catalyzed by a Lewis acidic ionic liquid, involves the activation of the aldehyde's carbonyl group by the catalyst. This activation enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amino group of 2-aminophenol, leading to cyclization.

Metal Catalysts: Copper-catalyzed cyclization of ortho-haloanilides is a known method for forming the benzoxazole ring. The proposed mechanism often involves an oxidative insertion/reductive elimination pathway through a Cu(I)/Cu(III) cycle.

Vanadyl Complexes: In the context of thioether formation, studies on the asymmetric 1,2-alkoxy-sulfenylation of vinylarenes using benzoxazole-2-thiol have been catalyzed by chiral vanadyl complexes. Computational models suggest that enantioselectivity is achieved through a network of attractive interactions, including anion binding, cation-π, and hydrogen bonds between the catalyst and the reacting components in the transition state assembly. DFT characterization of the interaction between vanadyl complexes and thiols has shown that the binding of the thiol to the vanadium center is a key step in the catalytic cycle.

These examples highlight that computational studies can model the docking of substrates to the catalyst's active site, calculate binding energies, and visualize the non-covalent interactions that stabilize the transition state, thereby explaining the catalyst's role in accelerating the reaction and controlling selectivity.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Properties

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to correlate the structural features of molecules with their physicochemical properties. For novel compounds like this compound, QSPR models can provide valuable predictions of its properties without the need for extensive experimental work.

Numerous QSPR studies have been conducted on various classes of benzoxazole derivatives to predict a wide range of properties, from fundamental physicochemical characteristics to biological activities.

Key Aspects of QSPR Studies on Benzoxazole Derivatives:

Molecular Descriptors: A wide array of molecular descriptors are calculated from the 2D or 3D structure of the molecules. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), geometric descriptors (e.g., surface area, volume), and electronic descriptors (e.g., dipole moment, partial charges).

Predicted Properties: QSPR models have been successfully developed to predict properties such as:

Antimicrobial and Antifungal Activity: Studies have shown that topological parameters and connectivity indices are relevant for the antimicrobial activity of benzoxazole derivatives.

Anticancer Activity: 3D-QSPR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to correlate the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of benzoxazole derivatives with their inhibitory activity against cancer cell lines.

Electrochemical Properties: The half-wave potential of benzoxazine (B1645224) derivatives has been predicted using QSPR, with models indicating that factors like the valency of a sulfur atom and electrophilic reactivity indices are significant.

Thermal Stability: For polybenzoxazines, QSPR models have been developed to predict properties like char formation, which is crucial for developing fire-resistant materials.

The general approach involves building a statistically robust model using a training set of compounds with known properties. This model is then validated using a test set to ensure its predictive power. For this compound, one could calculate its molecular descriptors and use established QSPR models for benzoxazoles to predict its properties.

Below is an interactive data table summarizing the types of descriptors and predicted properties from representative QSPR studies on benzoxazole and related heterocyclic compounds.

Study Focus Molecular Descriptors Used Predicted Property Statistical Model Reference
Anticancer Activity of BenzoxazolesCoMFA (Steric, Electrostatic fields), CoMSIA (Hydrophobic, H-bond donor/acceptor fields)Inhibitory activity (pIC50) against cancer cell linesPartial Least Squares (PLS)In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR
Antimicrobial Activity of BenzoxazolesTopological parameters, Kier's molecular connectivity indices (¹χ, ¹χv), Topological indices (R)Antimicrobial activity against various bacterial strainsMultiple Linear Regression (MLR)Benzoxazole Derivatives: Qsar and Molecular Docking Studies
Electrochemical Properties of BenzoxazinesMin valency of S atom, Relative number of H atoms, Min n-n repulsion for a C-H bond, Minimal Electrophilic Reactivity Index for a C atomHalf-wave reduction potential (E1/2)Heuristic Method, Radial Basis Function Neural Network (RBFNN)QSPR study for the prediction of half-wave potentials of benzoxazines
Thermal Stability of PolybenzoxazinesWater accessible surface area, Negative van der Waals surface area, Hydrophobic volumeChar formation yieldPartial Least Squares (PLS)Developing (Quantitative Structure Property Relationships) QSPR Techniques to Predict the Char Formation of Polybenzoxazines

These studies underscore the power of computational methods to provide deep insights into the chemical nature and potential applications of compounds like this compound, guiding future experimental research.

Applications of 3 Benzo D Oxazol 2 Ylthio Propanal As a Synthetic Intermediate

Utility as a Precursor for the Synthesis of Complex Organic Molecules

The aldehyde group in 3-(benzo[d]oxazol-2-ylthio)propanal serves as a key reactive handle for constructing intricate organic molecules. Its electrophilic carbon atom readily participates in a variety of carbon-carbon bond-forming reactions. For instance, it can undergo aldol (B89426) condensations, Wittig reactions, and Grignard additions, allowing for the controlled extension of the carbon skeleton.

Furthermore, the benzoxazole (B165842) moiety itself can be part of a larger, biologically active molecule. Chiral derivatives containing the benzoxazole scaffold have been synthesized and evaluated for their antimicrobial properties. nih.gov Specifically, propanoic acid derivatives attached to the benzoxazole ring have demonstrated excellent activity against various Gram-negative and Gram-positive bacteria. nih.gov This highlights the potential for precursors like this compound to be elaborated into complex, chiral molecules with significant therapeutic potential. The synthesis often begins with a core intermediate which is then elaborated, a role for which the propanal derivative is well-suited.

Role in the Diversification of Heterocyclic Scaffolds

The this compound scaffold is instrumental in the generation of novel heterocyclic systems. The true versatility is shown in the reactivity of related intermediates where the thioether-linked side chain is used to construct new rings. For example, the closely related intermediate, methyl 2-(benzo[d]oxazol-2-ylthio)acetate, is synthesized from benzoxazole-2-thiol. nih.govnih.gov This ester can be converted into an acid hydrazide, which is a key precursor for a variety of other heterocycles. nih.gov

This acid hydrazide can undergo base-catalyzed cyclization of its thiosemicarbazide (B42300) derivatives to yield 1,2,4-triazoles, or acid-catalyzed cyclization to form 1,3,4-thiadiazoles. nih.gov Analogous strategies can be envisioned for this compound. The aldehyde could first be converted to a hydrazone, which could then be cyclized to form pyrazoles or other nitrogen-containing heterocycles. This demonstrates how the core structure can be used as a platform to access a wide range of different heterocyclic frameworks, a crucial aspect of modern medicinal chemistry and drug discovery. researchgate.net

Integration into Convergent and Divergent Synthetic Strategies

The structure of this compound lends itself to both convergent and divergent synthetic plans.

In a divergent strategy , this compound acts as a common intermediate from which a library of related compounds can be generated. The aldehyde functionality is the primary point of divergence. It can be oxidized to a carboxylic acid, reduced to an alcohol, or reacted with a range of nucleophiles (e.g., organometallics, amines, ylides) to create a diverse set of derivatives. Each of these new products can then be subjected to further transformations, rapidly expanding the chemical space accessible from a single starting material. This is particularly valuable in the search for new bioactive compounds, where structural diversity is key. nih.govnih.gov

Development of Novel Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The reactivity of this compound is a fertile ground for developing new synthetic methods. The thioether linkage, while often stable, can be cleaved under specific reductive or oxidative conditions, potentially enabling novel transformations where the benzoxazole-2-thio group acts as a temporary protecting group or a traceless linker.

The aldehyde is a classic functional group for C-C bond formation. Modern catalytic methods, such as asymmetric aldol reactions or organocatalytic additions, could be applied to this substrate to introduce chirality and complexity in a controlled manner.

Furthermore, the benzoxazole ring itself can participate in reactions. While generally aromatic and stable, the oxazole (B20620) ring can be opened by nucleophiles under certain conditions, leading to an o-aminophenol derivative. mdpi.com This ring-opening could be part of a sophisticated tandem reaction sequence, where a reaction at the aldehyde triggers the opening of the benzoxazole ring, leading to a significant molecular rearrangement and the formation of a completely new heterocyclic system. mdpi.com The exploration of such reaction pathways contributes to the broader toolkit of synthetic organic chemistry.

Future Research Horizons for this compound: A Roadmap of Emerging Paradigms

The scientific community is increasingly focusing on the development of novel heterocyclic compounds due to their wideranging applications in medicinal chemistry and materials science. Among these, this compound, a molecule integrating the benzoxazole scaffold with a reactive propanal thioether side chain, presents a compelling target for future research. While this specific compound is not extensively documented, its constituent moieties suggest significant potential. The exploration of advanced synthetic and analytical methodologies could unlock new applications and a deeper understanding of its chemical behavior. This article outlines promising future research directions and emerging paradigms for the study of this compound.

Q & A

Q. How can researchers optimize the synthetic yield of 3-(Benzo[d]oxazol-2-ylthio)propanal derivatives?

  • Methodological Answer : Optimization involves varying reaction conditions (solvent, temperature, catalyst) and monitoring intermediates via TLC or HPLC. For example, derivatives like 2-(benzo[d]oxazol-2-ylthio)-1-(3-arylpyrazolyl)ethanone were synthesized with yields of 72–78% by adjusting substituents on the pyrazole ring and using acetic acid as a catalyst . Key parameters include stoichiometric control of thiol-containing intermediates and purification via column chromatography.

Q. What spectroscopic techniques are critical for characterizing this compound analogs?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1732 cm⁻¹, C=N at ~1639 cm⁻¹) .
  • ¹H-NMR : Resolves aromatic protons (δ 6.91–8.12 ppm) and pyrazole C5-H (δ 4.67–5.19 ppm) .
  • EI-MS : Confirms molecular ion peaks (e.g., m/z 451 for compound 6a) and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in benzoxazole-thioether derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and packing motifs. For example, the title compound in was analyzed at 293 K with an R factor of 0.081, confirming the planarity of the benzoxazole ring and sulfur connectivity . SCXRD data should be cross-validated with computational models (e.g., DFT) to assess conformational stability.

Q. What cytotoxicity assays are suitable for evaluating this compound derivatives?

  • Methodological Answer : The Sulforhodamine B (SRB) assay is ideal for high-throughput screening. Cells are fixed with trichloroacetic acid, stained with SRB, and quantified at 564 nm. This method is linear across cell densities (1,000+ cells/well) and outperforms Bradford/Lowry assays in sensitivity . For example, IC₅₀ values for pyrazole derivatives can be determined using adherent cancer cell lines in 96-well plates.

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

  • Methodological Answer :
  • Substituent Variation : Electron-withdrawing groups (e.g., -NO₂, -Br) on aryl rings enhance antitubercular activity by increasing electrophilicity .
  • Stereoelectronic Effects : Pyrazole C5-H conformation (δ ~5.10 ppm) influences binding to biological targets, as shown in docking studies .
  • Data Table :
DerivativeSubstituentBioactivity (IC₅₀, μM)
6aThiophene12.3
6d-NO₂8.7

Q. How should researchers address contradictions between spectral data and computational models?

  • Methodological Answer :
  • Case Study : Discrepancies in NMR chemical shifts (e.g., SCH₂CO protons at δ 4.30–4.85 ppm) may arise from solvent effects or dynamic processes. Use variable-temperature NMR or deuterated solvents to probe exchange broadening .
  • Validation : Compare experimental SCXRD data (e.g., bond lengths in ) with DFT-optimized geometries to identify torsional strain or hydrogen-bonding artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.